Trimethylsilyl-L-(+)-rhamnose chemical structure and properties
Trimethylsilyl-L-(+)-rhamnose chemical structure and properties
An In-Depth Technical Guide to Trimethylsilyl-L-(+)-rhamnose: Synthesis, Properties, and Applications
Introduction
L-Rhamnose, a naturally occurring 6-deoxy-L-mannose, is a fundamental constituent of various bacterial polysaccharides, plant glycosides, and microbial secondary metabolites.[1] Its presence in bacterial cell walls, but not in humans, makes it and its biosynthetic pathways attractive targets for developing novel therapeutics.[1][2] To manipulate L-rhamnose in synthetic chemistry, particularly for the construction of complex oligosaccharides and glycoconjugates, effective protection of its multiple hydroxyl groups is paramount.
The use of silyl ethers, especially trimethylsilyl (TMS) ethers, as protecting groups for alcohols has a long and storied history in organic chemistry.[3][4] In carbohydrate chemistry, per-O-silylation—the protection of all hydroxyl groups with silyl ethers—serves a dual purpose. It not only enhances solubility in organic solvents but also significantly modulates the reactivity of the sugar.[5][6] Specifically, silylated glycosyl donors are known to be more reactive than their acylated or benzylated counterparts, a phenomenon attributed to the electron-donating nature of the silyl groups which stabilizes the developing positive charge at the anomeric center during glycosylation.[3][4]
This guide provides a comprehensive technical overview of tetra-O-trimethylsilyl-L-(+)-rhamnose, a key intermediate in modern carbohydrate synthesis. We will delve into its structure, properties, a detailed synthetic protocol, analytical characterization, and its critical role as an activated precursor in drug development and glycobiology research.
Chemical Structure and Identification
Trimethylsilyl-L-(+)-rhamnose refers to the fully silylated derivative of L-rhamnose, where all four hydroxyl groups, including the anomeric one, are converted to trimethylsilyl ethers.
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IUPAC Name : trimethyl-[(2S,3S,4R,5R)-2-methyl-3,5,6-tris(trimethylsilyloxy)oxan-4-yl]oxysilane[7]
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Synonyms : 1,2,3,4-Tetrakis-O-(trimethylsilyl)-L-rhamnopyranose, 6-Deoxy-1,2,3,4-tetrakis-O-(trimethylsilyl)-L-mannopyranose[7]
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CAS Number : 108392-01-4[7]
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Molecular Formula : C₁₈H₄₄O₅Si₄[7]
Caption: 2D structure of Trimethylsilyl-L-(+)-rhamnose.
Physicochemical Properties
Per-O-silylated carbohydrates are typically non-crystalline, viscous oils or low-melting solids that are highly soluble in nonpolar organic solvents and immiscible with water.[8] Experimental physical property data for Trimethylsilyl-L-(+)-rhamnose is not widely published, as it is primarily used as a reactive intermediate. The data presented below are largely computed properties.
| Property | Value | Source |
| Molecular Weight | 452.9 g/mol | [7] |
| Monoisotopic Mass | 452.22658064 Da | [7] |
| Physical State | Expected to be a colorless to pale yellow oil | General observation |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Acetonitrile, Toluene; Insoluble in water | [8] |
| Boiling Point | ~365.7 °C at 760 mmHg (Computed) | PubChem |
| Density | ~0.9 g/cm³ (Computed) | PubChem |
Synthesis and Mechanism
Expertise & Experience: The complete silylation of all four hydroxyl groups in L-rhamnose requires a potent silylating agent and conditions that drive the reaction to completion. Hexamethyldisilazane (HMDS) is an excellent choice for this purpose.[9] It is a powerful silyl donor, and the only byproduct is ammonia, a volatile gas that can be easily removed, thus shifting the reaction equilibrium towards the product. While the reaction can proceed with HMDS alone, it is often catalyzed to increase the rate and ensure complete conversion. Catalysts such as trimethylsilyl chloride (TMSCl) or iodine are commonly employed.[9] The use of an aprotic solvent like acetonitrile or pyridine is crucial to prevent hydrolysis of the silylating agent and the product.
Experimental Protocol: Per-O-trimethylsilylation of L-Rhamnose
This protocol describes a robust method for the synthesis of Trimethylsilyl-L-(+)-rhamnose using HMDS.
Materials:
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L-Rhamnose monohydrate
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Hexamethyldisilazane (HMDS), freshly distilled
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Anhydrous Pyridine or Acetonitrile
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Trimethylsilyl chloride (TMSCl), as catalyst (optional)
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Anhydrous Toluene
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Nitrogen or Argon gas supply
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Round-bottom flask with magnetic stir bar
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Reflux condenser and drying tube
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Standard glassware for workup and purification
Procedure:
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Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen. Allow it to cool to room temperature.
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Reagents: Add L-rhamnose monohydrate (e.g., 5.0 g, 27.4 mmol) to the flask. Add anhydrous pyridine (100 mL). Stir the suspension.
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Silylation: To the stirred suspension, add hexamethyldisilazane (HMDS) (e.g., 23.0 mL, 109.8 mmol, 4.0 equivalents). Optional: Add a catalytic amount of TMSCl (e.g., 0.35 mL, 2.7 mmol, 0.1 equivalents).
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Reaction: Equip the flask with a reflux condenser under a nitrogen atmosphere and heat the mixture to reflux (approx. 80-90°C). The solid L-rhamnose will gradually dissolve as the reaction proceeds. Monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate system) until the starting material is fully consumed (typically 4-6 hours).
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Workup: Cool the reaction mixture to room temperature. Evaporate the pyridine and excess HMDS under reduced pressure. Co-evaporate with anhydrous toluene (3 x 50 mL) to remove residual pyridine.
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Purification: The resulting crude oil is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel (pre-treated with triethylamine to neutralize acidity) or by vacuum distillation, although the latter can be challenging due to the high boiling point.
Trustworthiness: The self-validating nature of this protocol lies in the monitoring step. TLC analysis provides a clear visual confirmation of the conversion of the polar, baseline-retained L-rhamnose to the nonpolar, high-Rf product. The complete disappearance of the starting material spot is a reliable indicator of reaction completion. Furthermore, the workup procedure is designed to effectively remove all volatile reagents and byproducts.
Caption: Workflow for the synthesis of Trimethylsilyl-L-(+)-rhamnose.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, high-resolution NMR spectra for isolated Trimethylsilyl-L-(+)-rhamnose are not commonly reported in the literature, its features can be predicted based on data from similar per-silylated sugars.[10]
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¹H NMR: The spectrum would be characterized by a large, dominant singlet between δ 0.0 and 0.2 ppm, integrating to 36 protons, corresponding to the four chemically distinct but structurally similar TMS groups. The sugar backbone protons would appear between δ 3.0 and 5.5 ppm. The C6-methyl group protons would appear as a doublet around δ 1.2 ppm.[10][11]
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¹³C NMR: The four TMS groups would give rise to signals near δ 0 ppm. The signals for the pyranose ring carbons would be found in the typical carbohydrate region (δ 60-100 ppm), with the C6-methyl carbon appearing upfield around δ 18 ppm.[12][13]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing silylated carbohydrates. The fragmentation patterns are highly characteristic and provide structural information.
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Fragmentation: Upon electron ionization, TMS-derivatized sugars undergo characteristic fragmentation. For Trimethylsilyl-L-(+)-rhamnose, key diagnostic ions include:
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m/z 204: A very common and abundant fragment in TMS-sugars, arising from cleavage between C2-C3 and C4-C5.
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m/z 191: Resulting from cleavage and rearrangement.
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m/z 73: The characteristic [Si(CH₃)₃]⁺ ion.[7]
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Other significant ions are often observed at m/z 103, 147, and 361, depending on the specific cleavage pathways.[5]
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Reactivity and Applications in Synthesis
The primary utility of Trimethylsilyl-L-(+)-rhamnose is as an activated glycosyl donor precursor for the synthesis of oligosaccharides and glycoconjugates.
Causality - Why Per-silylation Enhances Reactivity: The silicon atom is less electronegative than carbon, and the Si-O bond has significant ionic character. The TMS groups act as weak electron-donating groups, which helps to stabilize the partial positive charge that develops on the anomeric carbon in the transition state of a glycosylation reaction. This "disarming" effect seen with electron-withdrawing acyl groups is reversed, leading to a highly "armed" or reactive glycosyl donor.[3][4]
Application as a Glycosyl Donor Intermediate: The anomeric O-TMS group is particularly labile and can be selectively replaced with other functionalities to generate more stable glycosyl donors, such as glycosyl halides or trichloroacetimidates, immediately prior to the glycosylation step.[3]
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Formation of Glycosyl Halides: Reaction of the per-silylated rhamnose with TMSI or TMSBr can generate the highly reactive glycosyl iodide or bromide in situ.
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Glycosylation: This activated donor then readily reacts with a glycosyl acceptor (an alcohol) in the presence of a promoter (e.g., a Lewis acid) to form the desired glycosidic bond.
Caption: Use of Trimethylsilyl-L-rhamnose in a glycosylation reaction.
Deprotection: The TMS ethers can be readily and selectively removed under mild acidic conditions (e.g., acetic acid in THF/water) or by using fluoride ion sources like tetrabutylammonium fluoride (TBAF).[12] This orthogonality to other protecting groups like benzyl ethers (removed by hydrogenolysis) or acyl groups (removed by base) makes TMS groups highly valuable in multi-step synthetic strategies.
Conclusion
Trimethylsilyl-L-(+)-rhamnose is a cornerstone intermediate in modern carbohydrate chemistry. Its synthesis is straightforward and efficient, transforming the polar, water-soluble L-rhamnose into a versatile, organic-soluble building block. The trimethylsilyl groups serve not only as robust protecting groups but also as powerful activators, facilitating the formation of crucial glycosidic linkages. For researchers in drug discovery and glycobiology, mastering the synthesis and application of this compound opens the door to constructing complex rhamnose-containing oligosaccharides and glycoconjugates essential for probing and modulating biological processes.
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